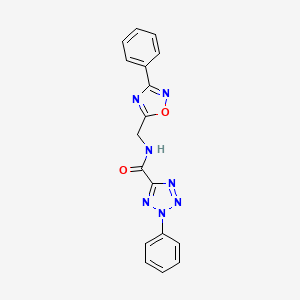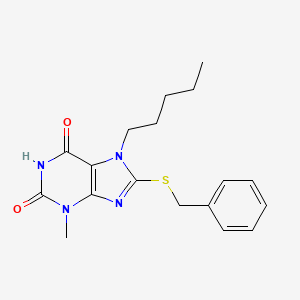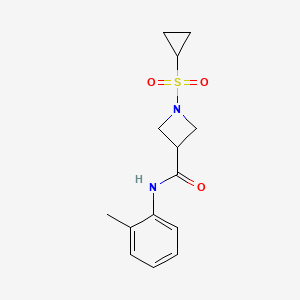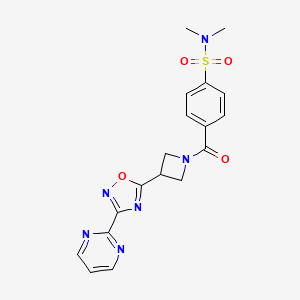
2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed efficient methods for synthesizing oxadiazole and tetrazole derivatives due to their significant biological activities. For instance, Kumar et al. (2013) reported a chemoselective thionation-cyclization of functionalized enamides to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, employing Lawesson's reagent for the process. This method provides an effective route to a variety of heterocyclic compounds, highlighting the versatility of oxadiazole and tetrazole derivatives in chemical synthesis Kumar, S. V., Parameshwarappa, G., & Ila, H. (2013).
Anticancer Activity
Oxadiazole derivatives have been evaluated for their anticancer properties. Salahuddin et al. (2014) synthesized oxadiazole derivatives and assessed their in vitro anticancer activities. Their study showed that some compounds exhibited moderate to excellent anticancer activities, suggesting the potential of oxadiazole derivatives in developing new anticancer agents Salahuddin, M., Shaharyar, M., Mazumder, A., & Ahsan, M. (2014).
Antidiabetic Screening
Another application is in the screening for antidiabetic properties. Lalpara et al. (2021) investigated the antidiabetic activity of novel dihydropyrimidine derivatives, showing the potential of oxadiazole compounds in the development of antidiabetic medications Lalpara, J., Vachhani, M., Hadiyal, S., Goswami, S., & Dubal, G. (2021).
Insecticidal Activity
Additionally, oxadiazole derivatives have been explored for their insecticidal properties. Liu et al. (2017) designed and synthesized anthranilic diamide analogues containing oxadiazole rings, which showed high mortality against Plutella xylostella. This research demonstrates the potential of oxadiazole derivatives in the development of new insecticides Liu, Q., Zhu, R., Gao, S., Ma, S., Tang, H., Yang, J., Diao, Y., Wang, H., & Zhu, H. (2017).
Eigenschaften
IUPAC Name |
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c25-17(16-20-23-24(21-16)13-9-5-2-6-10-13)18-11-14-19-15(22-26-14)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKVOCMNMMPPTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)




![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)

![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)


